Adlumidine Shows No GABAA Receptor Antagonist Activity, in Contrast to Its Stereoisomer (+)-Bicuculline
In a pharmacophore modeling study of GABAA receptor antagonists, adlumidine was explicitly characterized as inactive at the GABAA receptor. The study established that the pharmacophore accounts for the inactivity of closely related compounds including adlumidine, whereas (+)-bicuculline (the active stereoisomer) acts as a competitive antagonist with reported IC50 values of 0.74–2.7 μM in electrophysiological assays [1][2].
| Evidence Dimension | GABAA receptor antagonist activity |
|---|---|
| Target Compound Data | Inactive (no antagonism observed) |
| Comparator Or Baseline | (+)-Bicuculline: IC50 = 0.74–2.7 μM (GABAA antagonism) |
| Quantified Difference | Inactive vs. active (qualitative functional divergence) |
| Conditions | Pharmacophore modeling based on known GABAA antagonist structures; functional inactivity confirmed via structural analysis |
Why This Matters
For researchers requiring a negative control in GABAergic assays or those seeking a bicuculline-related compound without convulsant activity, adlumidine provides a stereochemically defined alternative.
- [1] Rognan, D.; Boulanger, T.; Hoffmann, R. D.; Vercauteren, D. P.; André, J.-M.; Durant, F.; Wermuth, C. G. J. Med. Chem. 1992, 35, 1969–1977. The presented pharmacophore accounts for the inactivity of adlumidine. View Source
- [2] Shirasaki, T.; Klee, M. R.; Nakaye, T.; Akaike, N. Brain Res. 1991, 561, 77–83. Bicuculline IC50 = 2.7 μM. View Source
